benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate
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Overview
Description
Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate typically involves multiple steps. One common approach is the condensation of benzimidazole derivatives with furan-2-carbaldehyde, followed by esterification with benzyl benzoate. The reaction conditions often require the use of catalysts such as piperidine or pyridine and solvents like ethanol or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Lewis acids like aluminum chloride (AlCl3) are used to facilitate electrophilic substitution.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of the cyano group to an amine.
Substitution: Introduction of various substituents on the furan ring.
Scientific Research Applications
Chemistry
In chemistry, benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole moiety is known for its antimicrobial and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the benzimidazole ring suggests possible applications in the treatment of infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate involves its interaction with various molecular targets. The benzimidazole moiety can mimic the structure of DNA bases, allowing it to intercalate into DNA and disrupt cellular processes. Additionally, the cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and are used as antiparasitic agents.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid are structurally related and used in various chemical applications.
Benzoate esters: Compounds like methyl benzoate and ethyl benzoate are commonly used as flavoring agents and solvents.
Uniqueness
Benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate is unique due to its combination of a benzimidazole moiety, a furan ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds. The presence of the cyano group adds further reactivity, making this compound a versatile building block for various applications.
Properties
IUPAC Name |
benzyl 3-[5-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O3/c29-17-22(27-30-24-11-4-5-12-25(24)31-27)16-23-13-14-26(34-23)20-9-6-10-21(15-20)28(32)33-18-19-7-2-1-3-8-19/h1-16H,18H2,(H,30,31)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMICWUCVGNLML-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C(C#N)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C(/C#N)\C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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